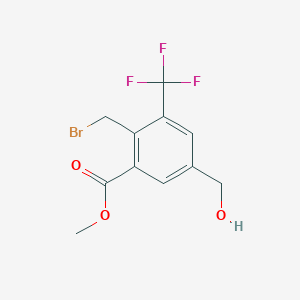
Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate is an organic compound with a complex structure that includes bromomethyl, hydroxymethyl, and trifluoromethyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by esterification and hydroxylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality.
化学反应分析
Types of Reactions
Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the bromomethyl group can produce various substituted derivatives.
科学研究应用
Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. The bromomethyl and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The hydroxymethyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.
相似化合物的比较
Similar Compounds
Methyl 2-(bromomethyl)benzoate: Lacks the hydroxymethyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.
Methyl 5-(hydroxymethyl)-3-(trifluoromethyl)benzoate: Lacks the bromomethyl group, affecting its potential for substitution reactions.
Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate: Lacks the hydroxymethyl group, influencing its solubility and hydrogen bonding capabilities.
Uniqueness
Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
生物活性
Methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H10BrF3O3
- Molecular Weight : 327.09 g/mol
- CAS Number : 2368845-04-7
The compound features a trifluoromethyl group, a bromomethyl substituent, and a hydroxymethyl group attached to a benzoate backbone, which enhances its biological activity and chemical reactivity. The trifluoromethyl group is particularly significant as it often increases lipophilicity and metabolic stability in biological systems .
Synthesis Methods
The synthesis of methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate can be achieved through various methods. One common approach involves:
- Bromination : Using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
- Hydroxymethylation : Introducing the hydroxymethyl group through formylation reactions followed by reduction.
These synthetic routes can be optimized for large-scale production using continuous flow reactors to ensure consistent reaction conditions and high yields.
Biological Activity
The biological activity of this compound is influenced by its structural components:
- Antimicrobial Properties : Preliminary studies indicate that compounds with trifluoromethyl and bromomethyl groups exhibit antimicrobial activity against various bacterial strains. This is attributed to their ability to disrupt cellular membranes and interfere with metabolic processes .
- Cytotoxicity : Research has shown that the compound may induce cytotoxic effects in certain cancer cell lines, potentially through mechanisms involving apoptosis or necrosis. The presence of the trifluoromethyl group enhances its interaction with cellular targets .
- Enzyme Inhibition : Some studies suggest that methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate may inhibit specific enzymes involved in bacterial virulence, such as those in the Type III secretion system (T3SS). This inhibition could provide a pathway for therapeutic applications against resistant bacterial infections .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects at concentrations as low as 25 µg/mL, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Cytotoxicity Assay
In vitro cytotoxicity assays were conducted on human cancer cell lines. Results indicated that the compound exhibited an IC50 value of approximately 30 µM, highlighting its potential as an anticancer agent. Mechanistic studies suggested that the cytotoxic effects were mediated through oxidative stress pathways .
Data Table: Biological Activity Overview
属性
分子式 |
C11H10BrF3O3 |
|---|---|
分子量 |
327.09 g/mol |
IUPAC 名称 |
methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H10BrF3O3/c1-18-10(17)7-2-6(5-16)3-9(8(7)4-12)11(13,14)15/h2-3,16H,4-5H2,1H3 |
InChI 键 |
RFWXESPGSSDTQH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=CC(=C1)CO)C(F)(F)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















